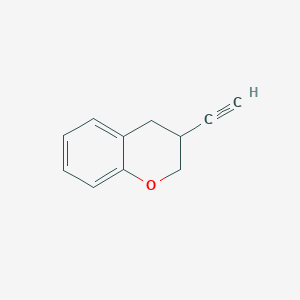
3-ethynyl-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzene ring fused with a pyran ring, with an ethynyl group attached to the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated benzopyran derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-3,4-dihydro-2H-1-benzopyran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-ethynyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The ethynyl group can participate in various biochemical pathways, leading to the modulation of enzyme activities and receptor functions. The compound’s effects are mediated through its binding to specific proteins and altering their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the ethynyl group, leading to different chemical properties.
3,4-Dihydro-2H-1-benzopyran-2-one: Contains a carbonyl group instead of an ethynyl group.
3,4-Dihydro-3-amino-2H-1-benzopyran: Contains an amino group, leading to different biological activities.
Uniqueness
3-Ethynyl-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10O |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-ethynyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H10O/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-6,9H,7-8H2 |
InChI-Schlüssel |
VDEPGFOMNZHSKL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
![2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid](/img/structure/B13518588.png)
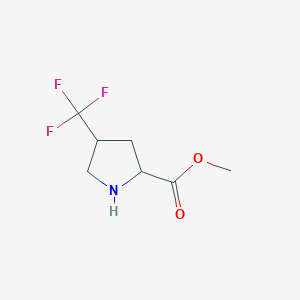
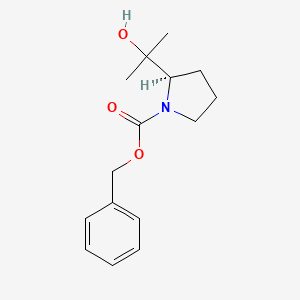
![1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)
![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)

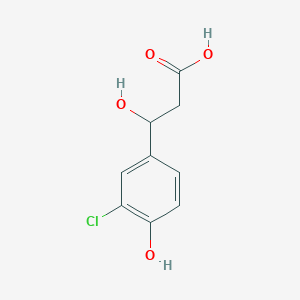
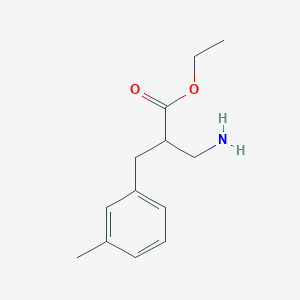
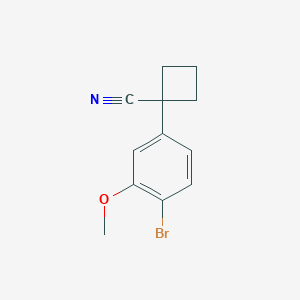
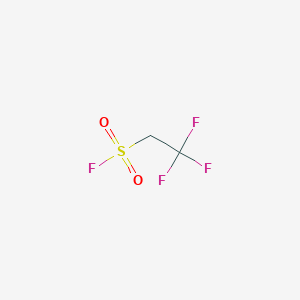
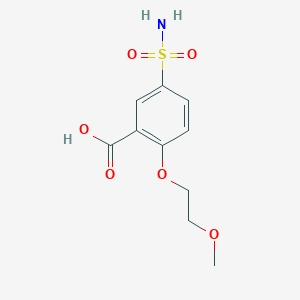

![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
